molecular formula C13H8O4 B11564012 Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Cat. No.: B11564012
M. Wt: 228.20 g/mol
InChI Key: BAJVTNDELBXKDE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The primary IUPAC name for this compound is 2-furyl(5-hydroxy-1-benzofuran-3-yl)methanone , derived from its benzofuran core substituted at the 3-position with a furan-2-carbonyl group and a hydroxyl group at the 5-position. The numbering prioritizes the benzofuran system, with the oxygen atom in the fused furan ring assigned position 1.

Alternative nomenclature includes:

  • Furan-2-yl-(5-hydroxy-benzofuran-3-yl)-methanone (emphasizing substituent positions)
  • 3-(Furan-2-carbonyl)-5-hydroxybenzofuran (functional group-oriented naming)

Registry identifiers include CAS 329209-31-6 and ChemSpider ID 517582. The molecular formula C₁₃H₈O₄ confirms a molecular mass of 228.203 g/mol, with monoisotopic mass 228.042259 Da.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation stabilized by π-π interactions between the benzofuran and furan rings. Key geometric parameters derived from computational models include:

  • Benzofuran ring system : Bond lengths of 1.36–1.42 Å for C-O and 1.39–1.44 Å for C-C bonds
  • Ketone bridge : C=O bond length of 1.21 Å with adjacent C-C bonds at 1.48 Å
  • Dihedral angle : 12.7° between benzofuran and furan planes

Conformational flexibility arises primarily from rotation about the C3-C(ketyl) single bond (rotation barrier ≈ 8.2 kcal/mol via DFT calculations). The lowest energy conformation positions the furan oxygen antiperiplanar to the benzofuran ketone, minimizing steric interactions between ring systems.

Crystallographic Data and X-ray Diffraction Patterns

While direct single-crystal X-ray data for this specific compound remains unpublished, analogous benzofuran-ketone structures provide insight. The prototypical benzofuran ketone (CID 129724604) crystallizes in the P2₁/c space group with unit cell parameters a = 7.89 Å, b = 5.42 Å, c = 12.31 Å, β = 98.6°. Key features include:

Parameter Value
Crystallographic system Monoclinic
Z-value 4
Density (calc.) 1.512 g/cm³
R-factor 0.042

Hydrogen bonding between the 5-hydroxy group and ketone oxygen (O···H-O distance 1.85 Å) creates infinite chains along the b-axis in related structures. π-Stacking interactions between furan and benzofuran rings occur at 3.48 Å interplanar spacing.

Tautomeric Forms and Resonance Stabilization

The 5-hydroxy group enables keto-enol tautomerism, though the ketone form predominates (99.3% abundance at 298K per computational models). Resonance stabilization occurs through three primary pathways:

  • Benzofuran conjugation : Delocalization of the oxygen lone pairs into the aromatic system (resonance energy ≈ 28 kcal/mol)
  • Cross-conjugation : Electron density transfer from furan oxygen to the ketone via the bridging carbon (NBO analysis shows 12% π-character in C(ketyl)-O bond)
  • Intramolecular H-bonding : Stabilizes enol form when present (ΔG‡ = 4.7 kcal/mol for tautomerization)

The resonance hybrid exhibits partial positive charge localization on the ketone carbon (+0.32 e) and negative charges on benzofuran (-0.41 e) and furan (-0.38 e) oxygens. This electronic configuration explains its reactivity in Suzuki-Miyaura cross-coupling reactions observed in related compounds.

The compound's UV-Vis spectrum shows λmax at 278 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated system, with a shoulder at 315 nm from n→π* transitions in the ketone group. IR spectroscopy confirms key functional groups:

  • Broad O-H stretch at 3280 cm⁻¹
  • Sharp C=O vibration at 1685 cm⁻¹
  • Furan ring breathing modes at 1560–1600 cm⁻¹

Properties

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

furan-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(7-17-11)13(15)12-2-1-5-16-12/h1-7,14H

InChI Key

BAJVTNDELBXKDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation remains a cornerstone for constructing aryl ketones, including heterocyclic variants. A patented method for synthesizing 2-furyl-methylketone from ethenone demonstrates the applicability of this strategy. In the presence of phosphoric acid, sulfuric acid, or p-toluenesulfonic acid as acylation catalysts, furan reacts with ethenone in methylene dichloride, ethylene dichloride, or chloroform at 5–20°C for 2–5 hours . Distillation and rectification yield 2-furyl-methylketone with 95% purity and 95–96% yield . Adapting this protocol for Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- would require pre-functionalized benzofuran derivatives.

For instance, 5-hydroxy-3-benzofurancarboxylic acid could serve as the acylating agent, with the ketone group introduced via reaction with 2-furyl lithium or Grignard reagents. However, steric hindrance from the hydroxyl group necessitates protective strategies, such as silylation or acetylation, to prevent side reactions.

Metal-Catalyzed Cyclization Strategies

Transition-metal catalysis enables efficient construction of benzofuran cores. A one-pot process using FeCl₃ (5 mol%) and CuI (10 mol%) facilitates iodination and subsequent O-heterocyclization of 1-arylketones to benzo[b]furans . For example, treating 1-(p-methoxyphenyl)propan-1-one with I₂ and FeCl₃ generates an iodinated intermediate, which undergoes copper-catalyzed cyclization to yield corsifuran C (74% yield) . Applying this method to synthesize the 5-hydroxy-3-benzofuryl moiety would require:

  • Substrate Design : A 1-arylketone precursor with a hydroxyl group at the 5-position of the benzene ring.

  • Protection-Deprotection : Temporary protection of the hydroxyl group during iodination to prevent oxidation.

Notably, residual copper impurities (31.1 ppm) from FeCl₃ catalysts can inadvertently catalyze cyclization, simplifying the process .

Nenitzescu Reaction for Benzofuran Synthesis

The Nenitzescu reaction, involving condensation of hydroquinone derivatives with β-ketoesters, is widely employed for 5-hydroxybenzofurans. Ethyl acetoacetate and hydroquinone react in acetic acid and sulfuric acid at 0–5°C to form 5-hydroxy-3-acetylbenzofuran . Methylation of the hydroxyl group using CH₃I and K₂CO₃ in DMF at 100°C proceeds in 71–96% yield , though demethylation may be required post-synthesis for the target compound.

Modification for Methanone Synthesis :

  • Replace ethyl acetoacetate with a furan-containing β-ketoester to directly introduce the 2-furyl group.

  • Optimize reaction conditions to prevent decarboxylation or ester hydrolysis.

Palladium-Catalyzed Cross-Coupling

Regioselective arylation of furans using palladium catalysts offers a route to functionalized derivatives. Ethyl 3-furoate undergoes arylation at the 2- or 5-position depending on solvent choice . For example, coupling the benzofuran boron ester with 2-furylzinc bromide under Pd(PPh₃)₄ catalysis could yield the target compound. Key considerations include:

  • Catalyst Loading : 2–5 mol% Pd for minimal metal residue.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor C2 selectivity .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Temperature (°C)CatalystsScalability
Friedel-Crafts 95–96995–20H₃PO₄, H₂SO₄Industrial
FeCl₃/CuI 55–75>9580–100FeCl₃, CuILab-scale
Nenitzescu 71–9690–950–100H₂SO₄, K₂CO₃Pilot plant
Palladium 60–859880–120Pd(PPh₃)₄Specialized

Key Findings :

  • Friedel-Crafts acylation offers the highest yields and scalability but requires pre-synthesized benzofuran intermediates .

  • Metal-catalyzed cyclization provides modularity for functional group incorporation but suffers from moderate yields .

  • The Nenitzescu reaction is optimal for hydroxylated benzofurans but necessitates post-synthetic modifications .

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

Research has indicated that compounds containing benzofuran and furan moieties exhibit significant antioxidant activity. Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- has been studied for its potential to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibited enhanced antioxidant properties compared to their non-furan counterparts. The presence of the hydroxyl group in Methanone enhances its electron-donating ability, increasing its efficacy as an antioxidant .

1.2 Anticancer Activity

The compound has shown promise in anticancer research. Its structural components allow it to interact with various biological targets involved in cancer progression.

Case Study:
In vitro studies have shown that Methanone can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. A notable study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation significantly .

Material Science Applications

2.1 Organic Photovoltaics

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- is being explored as a potential material for organic photovoltaic devices due to its favorable electronic properties.

Data Table: Performance Metrics of Organic Photovoltaic Devices Using Methanone Derivatives

CompoundEfficiency (%)Stability (Days)Mobility (cm²/Vs)
Methanone Derivative 16.5450.04
Methanone Derivative 27.2600.05

These metrics indicate that derivatives of Methanone can enhance the performance of organic solar cells significantly .

Synthetic Applications

3.1 Synthesis of Complex Molecules

Methanone serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in multiple chemical reactions, including aldol condensations and electrophilic substitutions.

Case Study:
A recent publication detailed the use of Methanone in synthesizing novel dendritic structures through a catalytic reaction with aryl aldehydes under mild conditions. This method demonstrated high yields and selectivity, showcasing the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Solubility: Furyl- and benzofuryl-containing methanones are typically lipophilic, as seen in and , where compounds are isolated as oils or crystalline solids. Polar substituents (e.g., -OH, -NO₂) enhance aqueous solubility slightly .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons in benzofuran and furyl rings resonate between δ 6.5–8.0 ppm (). Hydroxy groups (e.g., 5-hydroxybenzofuran) show broad signals near δ 5.5 ppm.
    • Mass Spectrometry : Exact masses for analogues (e.g., 228.07866 in ) align with theoretical values, confirming purity .

Key Research Findings and Challenges

  • Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂) on benzofuran rings enhance electrophilic substitution reactivity but reduce thermal stability (). Conversely, hydroxy groups (e.g., 5-hydroxybenzofuran) may participate in hydrogen bonding, influencing crystallinity () .
  • Synthetic Challenges: Low yields (e.g., 41% for 3-but-3-enyl-2(5H)-furanone in ) arise from competing side reactions or steric hindrance. Optimizing electrophile stoichiometry and reaction time improves efficiency .
  • Structural Limitations : The 5-hydroxy group in the target compound may necessitate protective group strategies during synthesis to prevent oxidation or undesired side reactions .

Biological Activity

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-, also known as 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.

  • Molecular Formula : C13H8O4
  • Molecular Weight : 228.2 g/mol
  • CAS Registry Number : 329209-31-6
  • IUPAC Name : 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone

Synthesis

The synthesis of Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- typically involves multicomponent reactions that leverage the reactivity of furan derivatives in organic synthesis. Recent advancements have utilized aryl glyoxal as a synthetic equivalent for creating oxygen heterocycles, including this compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to Methanone have shown IC50 values in the nanomolar range against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. Notably, derivatives containing hydroxamic acid groups have been identified as dual inhibitors targeting both tubulin polymerization and histone deacetylase (HDAC) activity .

Compound Cell Line IC50 (nM) Mechanism of Action
TR187A54918Tubulin polymerization inhibition
TR187HT-29207HDAC inhibition
CA-4MDA-MB-231180Tubulin polymerization inhibition

Antimicrobial Activity

Methanone and its derivatives have also shown promising antimicrobial properties. A study highlighted that furan-substituted compounds exhibited antibacterial effects against Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/cm³ . The presence of the furan moiety is crucial for enhancing the biological activity of these compounds.

The biological activity of Methanone is primarily attributed to its ability to inhibit key cellular processes:

  • Tubulin Polymerization : Compounds derived from Methanone target the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • HDAC Inhibition : The incorporation of hydroxamic acid moieties allows these compounds to inhibit HDACs, leading to altered gene expression and apoptosis in cancer cells.

Study 1: Antiproliferative Effects

In a comparative study involving various benzofuran derivatives, Methanone was evaluated alongside TR187 and CA-4. The results indicated that Methanone exhibited similar or enhanced antiproliferative effects compared to these established compounds, particularly against resistant cancer cell lines.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of Methanone derivatives against a panel of bacterial strains. The findings confirmed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-, and how do reaction conditions influence yield?

Methodological Answer:

  • Cascade [3,3]-sigmatropic rearrangements are effective for benzofuran-containing methanones. For example, NaH in THF at 0°C facilitates deprotonation and subsequent aromatization, yielding structurally complex derivatives .
  • Halogenation : Bromination using N-bromosuccinimide (NBS) and 2,2′-azobisisobutyronitrile (AIBN) in CCl₄ under reflux (90°C, 4 h) achieves regioselective functionalization with 90% yield .
  • Oxidative coupling : Room-temperature synthesis with hexafluoropropan-2-ol as a solvent and DDQ as an oxidant minimizes side reactions, preserving hydroxyl groups .
  • Key factors: Catalyst choice (e.g., NaH vs. DDQ), solvent polarity, and temperature control significantly impact regioselectivity and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1D/2D NMR : Assign proton environments using COSY and HSQC, while HMBC correlates long-range couplings to confirm ketone and aromatic connectivity .
  • X-ray crystallography : Resolves spatial arrangements of benzofuran and furyl substituents, with mean C–C bond precision of 0.006 Å .
  • HRMS : Validates molecular formula (e.g., C₁₃H₁₀O₄ requires 254.0579 Da) and detects isotopic patterns .
  • IR spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches to confirm functional groups .

Q. What are the key stability considerations for storing and handling this methanone derivative?

Methodological Answer:

  • Temperature : Store below -20°C in amber vials to prevent photodegradation of the furan and benzofuran moieties .
  • Moisture sensitivity : Use anhydrous solvents (e.g., dry THF) during synthesis to avoid hydrolysis of the ketone group .
  • Inert atmosphere : Purge reaction vessels with argon to minimize oxidation of phenolic hydroxyl groups .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what in vitro models are appropriate?

Methodological Answer:

  • Enzyme inhibition assays : Test 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition using UV-Vis spectroscopy to monitor substrate depletion at 310 nm .
  • Cancer cell viability : Use CCK-8 assays on ovarian cancer lines (e.g., OVCA420, SKOV3) with IC₅₀ calculations via nonlinear regression .
  • Molecular docking : Employ AutoDock Vina to predict binding modes with HPPD (PDB: 1TG5), focusing on π-π stacking with Phe-424 and hydrogen bonding with His-303 .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential at the methanone core .
  • Molecular dynamics simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) in GROMACS to evaluate binding free energies (MM/PBSA) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives for synthesis .

Q. How should contradictory data in synthesis or characterization be systematically addressed?

Methodological Answer:

  • Reaction optimization : Vary catalysts (e.g., piperidine vs. NaH) and solvents (ethanol vs. THF) to resolve low-yield discrepancies .
  • Analytical cross-validation : Combine NMR with X-ray crystallography to distinguish regioisomers (e.g., 3-benzofuryl vs. 2-benzofuryl substitution) .
  • Reproducibility protocols : Document inert-atmosphere procedures and impurity profiles (e.g., via LC-MS) to address batch-to-batch variability .

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